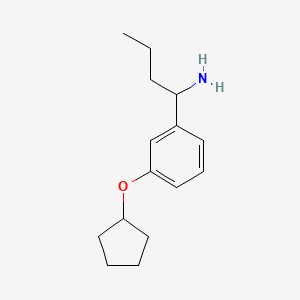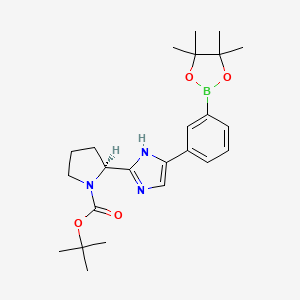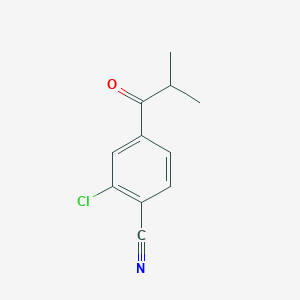
Nona-1,2-dien-4-ylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nona-1,2-dien-4-ylacetate is an organic compound characterized by the presence of a nonane backbone with a 1,2-diene functional group and an acetate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Nona-1,2-dien-4-ylacetate typically involves the reaction of a nonane derivative with a suitable acetylating agent. One common method is the esterification of Nona-1,2-dien-4-ol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Nona-1,2-dien-4-ylacetate can undergo various chemical reactions, including:
Oxidation: The diene functional group can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The compound can be reduced to form alkanes or alkenes using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: m-CPBA, OsO4, and other peroxides.
Reduction: H2 with Pd/C, lithium aluminum hydride (LiAlH4).
Substitution: NaOMe, KOtBu, and other strong bases.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Alkanes, alkenes.
Substitution: Various esters and ethers depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Nona-1,2-dien-4-ylacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mecanismo De Acción
The mechanism of action of Nona-1,2-dien-4-ylacetate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes involved in metabolic pathways, leading to the modulation of biochemical processes. The diene functional group can participate in cycloaddition reactions, forming adducts with other molecules and influencing their activity.
Comparación Con Compuestos Similares
Similar Compounds
Nona-1,8-diyne: A compound with a similar nonane backbone but with a diyne functional group instead of a diene.
Nona-1,8-diene: Another similar compound with a diene functional group at different positions.
Spiro[4.4]nona-1,3,6,8-tetraene: A spiro compound with a nonane backbone and multiple double bonds.
Uniqueness
Nona-1,2-dien-4-ylacetate is unique due to its specific functional groups and structural arrangement, which confer distinct reactivity and properties
Propiedades
Fórmula molecular |
C11H18O2 |
|---|---|
Peso molecular |
182.26 g/mol |
InChI |
InChI=1S/C11H18O2/c1-4-6-7-9-11(8-5-2)13-10(3)12/h8,11H,2,4,6-7,9H2,1,3H3 |
Clave InChI |
LMMLIBNCQNRKSV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C=C=C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2-Methoxyphenyl)-2-methylimidazo[1,5-A]pyrimidine-8-carboxylic acid](/img/structure/B13040137.png)


![Tert-butyl 2-fluoro-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B13040160.png)








![N1,N1-dimethylbicyclo[1.1.1]pentane-1,3-diamine](/img/structure/B13040213.png)

